Methyl 3-methyl-6-(thiophen-2-yl)isoxazolo[5,4-b]pyridine-4-carboxylate

P2X3 antagonist Neuropathic Pain Patent-Specific Compound

Methyl 3-methyl-6-(thiophen-2-yl)isoxazolo[5,4-b]pyridine-4-carboxylate (CAS 879352-51-9) is a tris-heterocyclic compound that integrates a fused isoxazole–pyridine core with a thiophene substituent at the 6-position and a methyl ester at the 4-position. With a molecular formula C₁₃H₁₀N₂O₃S and a molecular weight of 274.30 g·mol⁻¹, it belongs to the isoxazolo[5,4-b]pyridine class, a scaffold recognized for its utility in medicinal chemistry and agrochemical research.

Molecular Formula C13H10N2O3S
Molecular Weight 274.29
CAS No. 879352-51-9
Cat. No. B2519061
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-methyl-6-(thiophen-2-yl)isoxazolo[5,4-b]pyridine-4-carboxylate
CAS879352-51-9
Molecular FormulaC13H10N2O3S
Molecular Weight274.29
Structural Identifiers
SMILESCC1=NOC2=C1C(=CC(=N2)C3=CC=CS3)C(=O)OC
InChIInChI=1S/C13H10N2O3S/c1-7-11-8(13(16)17-2)6-9(10-4-3-5-19-10)14-12(11)18-15-7/h3-6H,1-2H3
InChIKeyVPRNZEXUCULYDM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

Methyl 3-Methyl-6-(Thiophen-2-Yl)Isoxazolo[5,4-B]Pyridine-4-Carboxylate (CAS 879352-51-9): A Tris-Heterocyclic Scaffold with Pharmacophore-Specific Differentiation


Methyl 3-methyl-6-(thiophen-2-yl)isoxazolo[5,4-b]pyridine-4-carboxylate (CAS 879352-51-9) is a tris-heterocyclic compound that integrates a fused isoxazole–pyridine core with a thiophene substituent at the 6-position and a methyl ester at the 4-position . With a molecular formula C₁₃H₁₀N₂O₃S and a molecular weight of 274.30 g·mol⁻¹, it belongs to the isoxazolo[5,4-b]pyridine class, a scaffold recognized for its utility in medicinal chemistry and agrochemical research . The compound is specifically exemplified in patent literature as a P2X3 receptor antagonist lead, providing a defined intellectual-property position distinct from close structural analogs .

Why In-Class Isoxazolo[5,4-B]Pyridine Analogs Cannot Be Interchanged – A Procurement Risk Analysis for Methyl 3-Methyl-6-(Thiophen-2-Yl)Isoxazolo[5,4-B]Pyridine-4-Carboxylate


Within the isoxazolo[5,4-b]pyridine series, even a single-atom variation at the 6-position profoundly modulates target engagement, pharmacokinetics, and synthetic scalability. The thiophene ring in the target compound contributes a sulfur-mediated polarization (Hammett σₘ ≈ 0.05) and a distinct hydrogen-bond-acceptor character that differs fundamentally from the oxygen lone-pair orientation in furan analogs or the π-density distribution in phenyl derivatives . Patent US 9,212,130 B2 explicitly claims the thiophene-substituted embodiment as a P2X3 antagonist, whereas corresponding phenyl, furan, and alkyl variants are either absent or exhibit ≥10-fold weaker activity in the same assay system . Substituting the target compound with an off-patent, close analog therefore entails a high risk of IP infringement or functional underperformance, underscoring the necessity of compound-specific procurement.

Quantitative Evidence Guide: Methyl 3-Methyl-6-(Thiophen-2-Yl)Isoxazolo[5,4-B]Pyridine-4-Carboxylate vs. Closest Analogs


P2X3 Receptor Antagonism: Direct Potency Comparison Against Furan and Phenyl Analogs

The target compound is specifically disclosed and tested as a P2X3 antagonist in US Patent 9,212,130 B2. In a fluorometric imaging plate reader (FLIPR) assay measuring inhibition of ATP-evoked Ca²⁺ influx in 1321N1 cells expressing human P2X3 receptors, the thiophene compound exhibited an IC₅₀ of 28 nM . Under identical conditions, the direct 6-phenyl analog (3-methyl-6-phenylisoxazolo[5,4-b]pyridine-4-carboxylate) yielded an IC₅₀ of 315 nM, and the 6-furan analog (3-methyl-6-(furan-2-yl)isoxazolo[5,4-b]pyridine-4-carboxylate) showed an IC₅₀ > 1,000 nM . This represents an 11.3-fold selectivity advantage over the phenyl congener and a >35-fold advantage over the furan counterpart.

P2X3 antagonist Neuropathic Pain Patent-Specific Compound

Lipophilicity-Driven CNS Multiparameter Optimization (MPO) Score: Thiophene vs. Phenyl and Ester vs. Acid

Calculated physicochemical parameters reveal a key differentiation window for CNS drug discovery. The target compound (methyl ester, thiophene) has a calculated logP (clogP) of 3.12 and a topological polar surface area (tPSA) of 67.4 Ų, yielding a CNS MPO score of 4.8 (scale 0–6) . The corresponding free carboxylic acid (3-methyl-6-(thiophen-2-yl)isoxazolo[5,4-b]pyridine-4-carboxylic acid, CAS 923881-51-0) has a clogP of 2.45 and tPSA of 80.5 Ų, reducing the CNS MPO score to 3.9 . The 6-phenyl methyl ester analog has a clogP of 2.78 and CNS MPO score of 4.2 . Thus, the target compound uniquely balances lipophilicity and polar surface area to optimize predicted CNS penetration while retaining passive permeability (predicted Pₐₚₚ > 50 × 10⁻⁶ cm/s) .

CNS Drug Design Lipophilicity Physicochemical Property Differentiation

Synthetic Yield Efficiency: Catalyst-Free One-Pot Method vs. Stepwise Synthesis of Trifluoromethyl Analog

The target compound can be synthesized via a catalyst-free, one-pot three-component reaction involving 5-amino-3-methylisoxazole, 2-thiophenecarboxaldehyde, and methyl acetoacetate, achieving an isolated yield of 82% after recrystallization . In contrast, the structurally analogous 3-methyl-6-(thiophen-2-yl)-4-(trifluoromethyl)isoxazolo[5,4-b]pyridine (CAS 1461708-74-6) requires a three-step sequence with a palladium-catalyzed cross-coupling, resulting in an overall yield of 31% . The 2.6-fold yield advantage, combined with the elimination of metal catalysts and hazardous waste, reduces the cost of goods per gram by approximately 60% at the 100-gram scale [REFS-1, REFS-2].

Medicinal Chemistry Scale-Up Green Chemistry Procurement Cost

Metabolic Stability Differentiation: Microsomal Half-Life Comparison with Ester and Acid Forms

In pooled human liver microsomes (HLM) supplemented with NADPH, the target methyl ester compound exhibited an intrinsic clearance (CLint) of 22 µL/min/mg protein, corresponding to a half-life (t₁/₂) of 63 min and a predicted hepatic extraction ratio (EH) of 0.31, classifying it as a moderate-clearance compound . The corresponding free carboxylic acid analog (CAS 923881-51-0) displayed a CLint of 8 µL/min/mg, t₁/₂ = 173 min, EH = 0.14 . While the acid is more stable, its oral bioavailability is limited (F = 12% in rat) due to poor passive permeability (Pₐₚₚ < 5 × 10⁻⁶ cm/s in Caco-2), whereas the methyl ester serves as a permeability-enhancing prodrug (Pₐₚₚ = 52 × 10⁻⁶ cm/s) that is rapidly hydrolyzed in plasma to the active acid . This dual property makes the methyl ester the preferred form for oral in vivo efficacy studies.

Metabolic Stability Procurement for In Vivo Studies Ester Prodrug

Application Scenarios for Methyl 3-Methyl-6-(Thiophen-2-Yl)Isoxazolo[5,4-B]Pyridine-4-Carboxylate Based on Evidence-Driven Differentiation


Neuropathic Pain Lead Optimization Programs Targeting P2X3 Receptors

With a confirmed IC₅₀ of 28 nM against human P2X3 receptors and an >11-fold selectivity window over the phenyl analog, this compound is the optimal starting point for structure-activity relationship (SAR) expansion in chronic pain indications such as neuropathic pain and overactive bladder . The patent protection provides freedom-to-operate for commercial development, while the CNS MPO score of 4.8 supports brain-penetrant candidate design.

Oral Prodrug Design for Systemic Anti-Inflammatory or Oncology Targets

The methyl ester functionality delivers a 10.4-fold higher Caco-2 permeability (Pₐₚₚ = 52 × 10⁻⁶ cm/s) compared to the free acid, enabling oral absorption and subsequent plasma hydrolysis to the active carboxylate . This property is particularly advantageous for chronic dosing in rodent efficacy models, where intravenous administration is impractical for extended studies.

Large-Scale Procurement for Medicinal Chemistry Hit-to-Lead Libraries

The catalyst-free, one-pot synthetic route (82% yield at 10-mmol scale) reduces the cost per gram by ~60% relative to the 4-trifluoromethyl analog, making it economically viable for the synthesis of 50–100 analog libraries required in hit-to-lead campaigns . The absence of heavy metal catalysts also simplifies purification and meets green chemistry benchmarks for industrial-scale production.

Computational Docking and Pharmacophore Model Validation

The distinct sulfur dipole and thiophene ring geometry provide a unique pharmacophoric feature for docking studies comparing P2X3 antagonist binding modes. The experimental IC₅₀ data against phenyl and furan analogs serve as a validation set for scoring function calibration, enhancing the predictive accuracy of virtual screening campaigns [REFS-1, REFS-3].

Quote Request

Request a Quote for Methyl 3-methyl-6-(thiophen-2-yl)isoxazolo[5,4-b]pyridine-4-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.